molecular formula C7H12Cl2N2 B1663872 ONO-1714 HCl CAS No. 214479-33-1

ONO-1714 HCl

Cat. No. B1663872
M. Wt: 195.09 g/mol
InChI Key: IZIZKGZAEABSET-IEUZAGAGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ONO-1714 HCl is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the enzyme dipeptidyl peptidase-8 (DPP8) and dipeptidyl peptidase-9 (DPP9), which are involved in various physiological processes such as immune response, inflammation, and apoptosis.

Scientific Research Applications

  • iNOS Inhibition : ONO-1714 is a novel cyclic amidine analogue that significantly inhibits human and rodent iNOS. It is notably more potent than other inhibitors like L-NMMA and aminoguanidine in vitro and in vivo, suggesting its potential as a therapeutic agent (Naka et al., 2000).

  • Liver Transplantation and Hepatectomy : In a pig liver model, ONO-1714 showed efficacy in improving survival rates and attenuating ischemia-reperfusion (I/R) injury, which can be beneficial in clinical scenarios like hepatectomy or liver transplantation (Meguro et al., 2002).

  • Lung Injury : ONO-1714 was found to be effective in reducing lung injury induced by various factors such as acid aspiration and hyperoxia in rat models. This suggests its potential therapeutic role in treating lung injuries caused by different etiologies (Jian et al., 2005); (Yuba et al., 2007).

  • Neuroprotection : Studies indicate ONO-1714's neuroprotective effects, particularly in spinal cord injuries and in reducing NMDA-mediated cytotoxicity. This highlights its potential in treating neurological conditions (Nakashima et al., 2005); (Shibuta et al., 2003).

  • Antinociceptive Effects : ONO-1714 also demonstrates the ability to inhibit neuronal NOS and exert antinociceptive effects in rat models, suggesting its potential application in pain management (Sekiguchi et al., 2004).

  • Hepatoprotective Role : ONO-1714 has shown protective effects against acetaminophen-induced hepatotoxicity in rats, highlighting its role in combating liver inflammation and injury (Kamanaka et al., 2003).

  • Cancer Research : There is evidence that ONO-1714 can suppress inflammation-associated biliary carcinogenesis in hamsters, indicating its potential use in cancer prevention or treatment (Mishima et al., 2009).

properties

CAS RN

214479-33-1

Product Name

ONO-1714 HCl

Molecular Formula

C7H12Cl2N2

Molecular Weight

195.09 g/mol

IUPAC Name

(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride

InChI

InChI=1S/C7H11ClN2.ClH/c1-3-2-4(9)10-7-5(3)6(7)8;/h3,5-7H,2H2,1H3,(H2,9,10);1H/t3-,5-,6+,7-;/m0./s1

InChI Key

IZIZKGZAEABSET-IEUZAGAGSA-N

Isomeric SMILES

C[C@H]1CC(=N[C@H]2[C@@H]1[C@H]2Cl)N.Cl

SMILES

CC1CC(=NC2C1C2Cl)N.Cl

Canonical SMILES

CC1CC(=NC2C1C2Cl)N.Cl

Appearance

Solid powder

synonyms

ONO-1714 hydrochloride;  ONO-1714;  ONO 1714;  ONO1714.; (1S,5S,6R,7R)-7-Chloro-5-methyl-2-azabicyclo[4.1.0]heptan-3-imine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ONO-1714 HCl
Reactant of Route 2
ONO-1714 HCl
Reactant of Route 3
ONO-1714 HCl
Reactant of Route 4
ONO-1714 HCl
Reactant of Route 5
ONO-1714 HCl
Reactant of Route 6
ONO-1714 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.